molecular formula C17H22N2 B1518538 Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine CAS No. 1154165-82-8

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Cat. No.: B1518538
CAS No.: 1154165-82-8
M. Wt: 254.37 g/mol
InChI Key: XCLOFVSSVHNWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({4-(propan-2-yl)phenylmethyl})amine is an organic compound with significant potential in various scientific fields. It combines phenyl, pyridinyl, and ethylamine groups, which confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the alkylation of {4-(propan-2-yl)phenylmethyl}amine with ethyl halides under basic conditions. Common reagents include sodium ethoxide and ethyl bromide. The reaction proceeds through nucleophilic substitution, yielding the desired product.

Industrial Production Methods: Industrial production may involve continuous flow reactors for better yield and purity. Catalysts like palladium on carbon can be employed to optimize the reaction kinetics and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions might involve hydrogenation, converting the pyridinyl group to piperidinyl.

  • Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, often using electrophiles like halogens.

Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, palladium catalysts for reduction, and halogens for substitution. Typical reaction conditions are mild temperatures and neutral to basic pH.

Major Products: Major products include N-oxides from oxidation, ethyl({4-(propan-2-yl)phenylmethyl})amine from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: In biological research, it serves as a probe for studying receptor-ligand interactions due to its ability to bind selectively to certain receptors.

Industry: Industrial applications include its use in materials science for creating advanced polymers and as a ligand in metal-catalyzed reactions.

Mechanism of Action

The mechanism by which Ethyl({4-(propan-2-yl)phenylmethyl})amine exerts its effects involves binding to molecular targets such as specific receptors or enzymes. This binding alters the activity of the target, leading to a cascade of biochemical events that result in the observed effects.

Molecular Targets and Pathways: Potential targets include G-protein-coupled receptors and ion channels. The pathways influenced by this compound often involve signal transduction and neurotransmitter release.

Comparison with Similar Compounds

Compared to similar compounds like {4-(propan-2-yl)phenylmethyl}amine, Ethyl({4-(propan-2-yl)phenylmethyl})amine has a unique ethyl group that enhances its lipophilicity and potentially its biological activity. Similar compounds include:

This uniqueness allows for distinct interaction profiles with biological targets, making Ethyl({4-(propan-2-yl)phenylmethyl})amine a compound of interest in both research and industrial applications.

Biological Activity

Overview

Ethyl({4-(propan-2-yl)phenylmethyl})amine, also known as C17H22N2, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, highlighting its therapeutic potential and applications.

  • Molecular Formula : C17H22N2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1154165-82-8

Synthesis

The synthesis of Ethyl({4-(propan-2-yl)phenylmethyl})amine can be achieved through several methods, including:

  • Reaction of 3-Pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst.
  • Reductive Amination using formaldehyde and ammonia to yield the final product.

Biological Activity

Ethyl({4-(propan-2-yl)phenylmethyl})amine has been investigated for various biological activities:

The compound acts as a ligand, binding to specific receptors or enzymes, which may lead to modulation of their activity. This interaction can result in inhibition or activation of various biochemical pathways.

Therapeutic Applications

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Ethyl({4-(propan-2-yl)phenylmethyl})amine may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified new scaffolds with antibacterial activity; compounds similar to Ethyl({4-(propan-2-yl)phenylmethyl})amine showed moderate activity against N. meningitidis and H. influenzae .
Patent WO2012031196A1Describes derivatives for NAMPT inhibition, indicating potential for cancer therapy .
PMC Article (2021)Discussed the development of thienopyrimidines with enhanced potency against H. pylori, suggesting structural modifications could enhance biological activity .

Comparative Analysis with Similar Compounds

Ethyl({4-(propan-2-yl)phenylmethyl})amine is structurally related to other compounds that have shown varying degrees of biological activity:

CompoundBiological Activity
{5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamineModerate antibacterial activity
{5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanaminePotential anticancer properties

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOFVSSVHNWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 2
Reactant of Route 2
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 3
Reactant of Route 3
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 4
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 5
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Reactant of Route 6
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.